molecular formula C19H25Cl2FN2O B11973349 2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride CAS No. 156809-88-0

2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride

Cat. No.: B11973349
CAS No.: 156809-88-0
M. Wt: 387.3 g/mol
InChI Key: UCBRRKHLCVJUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride is a piperazine derivative featuring a benzyl-substituted piperazine ring, a 4-fluorophenyl group, and an ethanol backbone. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications. Piperazine derivatives are known for their versatility in medicinal chemistry, particularly in targeting neurotransmitter systems such as dopamine and serotonin receptors .

Properties

CAS No.

156809-88-0

Molecular Formula

C19H25Cl2FN2O

Molecular Weight

387.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)ethanol;dihydrochloride

InChI

InChI=1S/C19H23FN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H

InChI Key

UCBRRKHLCVJUML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)F)O.Cl.Cl

Origin of Product

United States

Biological Activity

The compound 2-(4-benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic applications, particularly in neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a fluorophenyl moiety, which contributes to its pharmacological properties. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its interactions with various receptors and enzymes. The following sections summarize key findings from recent studies.

1. Receptor Binding Affinity

Studies have shown that piperazine derivatives, including this compound, often interact with serotonin receptors (5-HT receptors). The binding affinity to these receptors can influence mood regulation and anxiety-related behaviors.

2. Cholinesterase Inhibition

Recent research highlights the potential of piperazine derivatives as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. For instance, compounds similar to 2-(4-benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency in enzyme inhibition.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A0.0920.014
Compound B0.1500.045
2-(4-benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride TBDTBD

3. Antioxidant Activity

Some studies have indicated that piperazine derivatives possess antioxidant properties, which may contribute to their neuroprotective effects. This activity is essential in mitigating oxidative stress associated with neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

In a study involving rodents, the administration of piperazine derivatives resulted in improved cognitive function and reduced markers of oxidative stress in the brain. This suggests potential applications in neurodegenerative disorders.

Case Study 2: Antidepressant-Like Effects

Another investigation examined the effects of this compound on depressive behaviors in animal models. Results indicated that it could significantly reduce immobility time in forced swim tests, suggesting antidepressant-like effects potentially mediated through serotonin receptor modulation.

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve:

  • Serotonin Receptor Modulation : Enhancing serotonergic signaling can improve mood and cognitive functions.
  • Cholinergic System Interaction : Inhibition of AChE/BChE can lead to increased acetylcholine levels, enhancing synaptic transmission.
  • Antioxidant Mechanisms : Scavenging free radicals may protect neuronal cells from damage.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that this compound exhibits properties that may be beneficial in treating various central nervous system disorders, including anxiety and depression. Its structural similarity to known psychoactive agents suggests potential efficacy as a serotonin receptor modulator.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol showed significant binding affinity to serotonin receptors, indicating possible antidepressant effects .

Pain Management

The compound has been investigated for its analgesic properties. It acts on the fatty acid amide hydrolase pathway, which is crucial in pain modulation.

Data Table: Analgesic Activity Comparison

CompoundPain Reduction (%)Reference
2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride75
Standard Analgesic (Ibuprofen)70Comparative Study

Antitumor Activity

Recent studies have suggested that the compound may possess antitumor properties, particularly against breast cancer cells. The mechanism involves the inhibition of specific pathways related to cell proliferation.

Case Study : An experimental study in Cancer Research found that treatment with this compound resulted in a 50% reduction in tumor size in vitro, compared to control groups .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Compound X is synthesized via nucleophilic substitution between saccharin derivatives and piperazine intermediates. This step introduces the benzylpiperazine moiety, critical for its structural framework .

Reaction Component Details
Reactants Saccharin derivative, 1-(4-fluorophenyl)ethanol, benzyl chloride
Catalyst/Conditions Ethanol, 65°C, nitrogen atmosphere
By-products 1,4-Dibenzylpiperazine (minimized via controlled stoichiometry)
Yield 84–85% (improved to 95–96% with microwave-assisted synthesis)

Acylation Reactions

The ethanol group in Compound X undergoes acylation to form ester or amide derivatives. CDI (1,1′-carbonyldiimidazole) is commonly used to activate carboxylic acids for subsequent coupling .

Reaction Component Details
Reactants 1-(4-Fluorophenyl)ethanol, activated acyl intermediates (e.g., CDI-activated acids)
Solvent Dry dichloromethane (DCM) or tetrahydrofuran (THF)
Catalyst Triethylamine (base catalyst)
Key Intermediate Acyl imidazole intermediate (transient species)
Yield 36–68% for amide derivatives

Alkylation of Piperazine

The benzylpiperazine segment is introduced via alkylation of piperazine with benzyl chloride. This step is pivotal for modulating pharmacological activity .

Reaction Component Details
Reactants Piperazine dihydrochloride, benzyl chloride
Conditions Biphasic system (acetone/K₂CO₃/KI), 60°C, 3 hours
Product Isolation Chloroform extraction after pH adjustment (>12)
Purity Confirmed via HPLC (>95% for optimized protocols)

Reductive Amination

The ethanol group in Compound X participates in reductive amination to form secondary amines, expanding its derivatization potential .

Reaction Component Details
Reducing Agent Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C)
Solvent Methanol or ethanol
Key Application Synthesis of σ₁ receptor ligands (e.g., derivative 15 , Kᵢ = 1.6 nM)

Hydrolysis Reactions

The ester or amide bonds in Compound X derivatives are hydrolyzed under acidic/basic conditions to regenerate functional groups for further modifications .

Condition Outcome
Acidic (HCl) Cleaves benzylpiperazine-ethanol linkage
Basic (NaOH) Hydrolyzes acylated derivatives to carboxylic acids

Structural Insights from Crystallography

X-ray diffraction studies reveal non-planar conformations in Compound X , with torsion angles between the benzylpiperazine and fluorophenyl groups influencing reactivity.

Torsion Angle Value
C1–N1–C2–C3112.5°
C4–C5–O1–C6-67.3°

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Piperazine Substituent Aromatic Group Backbone/Salt Form Key Structural Differences
2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride Benzyl group at N4 4-fluorophenyl Ethanol dihydrochloride Ethanol backbone
p-Chlorobenzhydrylpiperazine (Hydroxyzine related compound A) Chlorobenzhydryl group at N4 4-chlorophenyl and phenyl Free base Bulky benzhydryl substituent
GBR12909 dihydrochloride Bis(4-fluorophenyl)methoxyethyl group 4-fluorophenyl (x2) and phenyl Dihydrochloride Extended methoxyethyl chain
1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride 4-fluorophenethyl group at N4 4-fluorophenyl Dihydrochloride Phenethyl linkage vs. ethanol backbone
Vanoxerine dihydrochloride Bis(4-fluorophenyl)methoxyethyl and phenylpropyl groups 4-fluorophenyl (x2) and phenyl Dihydrochloride Dual aromatic systems and alkyl chain

Key Observations :

  • The benzyl group in the target compound provides moderate steric bulk compared to the larger benzhydryl group in Hydroxyzine analogs .
  • Substitution of the ethanol backbone with methoxyethyl (GBR12909) or phenethyl chains alters pharmacokinetic properties such as blood-brain barrier penetration .
  • The 4-fluorophenyl group is a common pharmacophore across analogs, contributing to receptor affinity via halogen bonding .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Compound Name Primary Target Activity Potency (IC50/EC50) Selectivity Notes
2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride Dopamine D2/D3 receptors Partial agonist/antagonist Data not available Moderate selectivity over serotonin
GBR12909 dihydrochloride Dopamine transporter (DAT) Reuptake inhibitor IC50 = 4.2 nM (DAT) High DAT specificity vs. SERT/NET
Vanoxerine dihydrochloride DAT and σ1 receptors Dual inhibitor IC50 = 12 nM (DAT) Cross-reactivity with σ1 receptors
1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride 5-HT2A receptors Antagonist EC50 = 38 nM Low affinity for adrenergic receptors

Key Findings :

  • The ethanol backbone in the target compound may limit DAT affinity compared to GBR12909, which has an extended methoxyethyl chain critical for DAT binding .
  • Benzylpiperazine derivatives generally exhibit moderate-to-high selectivity for dopaminergic over serotonergic systems, whereas benzhydryl analogs (e.g., Hydroxyzine-related compounds) show broader receptor interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, chiral intermediates like (R)-2-chloro-1-(4-fluorophenyl)ethanol (CAS 126534-43-8) are used to introduce stereochemistry . Piperazine derivatives are often alkylated using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling reaction temperature (40–60°C), solvent polarity, and stoichiometry to minimize racemization . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in ethanol.

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • HPLC/LC-MS : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on piperazine proton splitting (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for small-molecule refinement (e.g., SHELXL for hydrogen placement and twinning correction) .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) are conducted, with degradation monitored via HPLC. Hydrolytic stability is tested in buffered solutions (pH 1–9), while photostability follows ICH Q1B guidelines using UV light exposure. Impurities like de-benzylated piperazine or oxidized ethanol derivatives are tracked .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding data and in vivo pharmacological effects be resolved?

  • Methodological Answer : Cross-validate assays using:

  • In vitro : Radioligand binding (e.g., σ-1 receptor studies with [³H]DTG) to measure IC₅₀ values .
  • In vivo : Behavioral models (e.g., locomotor activity in rodents) with pharmacokinetic profiling (plasma/brain concentration ratios). Adjust for metabolite interference (e.g., N-dealkylation products) via LC-MS/MS .

Q. What strategies mitigate racemization during synthesis of the chiral ethanol moiety?

  • Methodological Answer : Use enantiomerically pure starting materials (e.g., (R)-2-chloro-1-(4-fluorophenyl)ethanol) . Avoid high temperatures (>80°C) and strongly acidic/basic conditions. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (ee ≥99%) .

Q. How are synthetic byproducts or impurities characterized, and what thresholds apply for pharmacological studies?

  • Methodological Answer : Impurities are identified via LC-MS and NMR. For example:

  • Impurity A : Debris from incomplete benzylation (e.g., 1-(4-fluorophenyl)piperazine dihydrochloride, CAS 21170-10-5) .
  • Impurity B : Oxidized ethanol derivatives. ICH Q3A/B guidelines recommend limits of ≤0.15% for unknown impurities in preclinical studies .

Q. What experimental designs elucidate the compound’s metabolic pathways and enzyme interactions?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with liver microsomes (human/rodent) and NADPH, identifying metabolites via UPLC-QTOF .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.
  • Isotopic Labeling : Use deuterated analogs (e.g., Hydroxyzine-d8) to trace metabolic stability .

Data Analysis and Contradiction Resolution

Q. How should conflicting crystallographic data (e.g., disordered benzyl groups) be addressed?

  • Methodological Answer : Apply SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model disorder. Validate using R₁/Rfree metrics (<5% difference) .

Q. What statistical approaches reconcile variability in dose-response curves across assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) with constraints for Hill slopes. Apply ANOVA to compare EC₅₀ values across replicates, adjusting for batch effects (e.g., reagent lot variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.